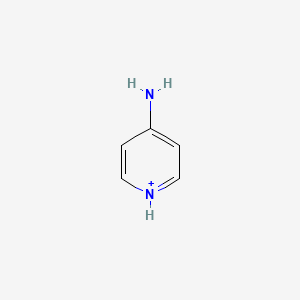

4-Aminopyridinium

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H7N2+ |

|---|---|

Peso molecular |

95.12 g/mol |

Nombre IUPAC |

pyridin-1-ium-4-amine |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/p+1 |

Clave InChI |

NUKYPUAOHBNCPY-UHFFFAOYSA-O |

SMILES canónico |

C1=C[NH+]=CC=C1N |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Strategies

Crystallization and Crystal Growth Techniques

The formation of crystalline materials involving the 4-aminopyridinium cation is a cornerstone of supramolecular chemistry. These techniques focus on the non-covalent assembly of 4-aminopyridine (B3432731) with other molecular entities to form highly ordered solid-state structures.

Solution-Based Growth Methods for Crystalline Salts and Co-crystals

Solution-based crystallization is a prevalent method for obtaining high-quality single crystals of this compound salts and co-crystals. This technique relies on the slow removal of a solvent from a saturated solution containing 4-aminopyridine and a selected co-former, allowing for the gradual self-assembly of the components into a crystalline lattice.

A common approach is the slow evaporation method . For instance, single crystals of this compound picrate (B76445), a nonlinear optical material, have been successfully grown by dissolving stoichiometric amounts of 4-aminopyridine and picric acid in solvents such as methanol (B129727) or acetone (B3395972) and allowing the solvent to evaporate over a period of about 18 days. chemicalbook.com Similarly, this compound oxalate (B1200264) single crystals were grown using the slow evaporation solution growth technique from an aqueous solution. google.com The choice of solvent is critical and can influence the resulting crystal form. For example, the crystallization of nitrofurantoin (B1679001) with 4-aminopyridine can yield different hydrated salt forms depending on the water content in the ethanol/water mixture used. unacademy.com

Another solution-based technique is cooling crystallization , where a saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth. While less specifically detailed for this compound in the provided context, it is a general and effective method for crystalline salt formation.

Slurry conversion and liquid-assisted grinding are also effective solvent-based methods. unacademy.comnih.gov In liquid-assisted grinding, a small amount of solvent is added to a solid mixture of the components, and the mechanical energy from grinding facilitates the formation of the co-crystal or salt. publish.csiro.au This method has been used to selectively prepare different hydrated forms of the nitrofurantoin-4-aminopyridine salt. unacademy.com

The table below summarizes various this compound crystalline salts and co-crystals prepared using solution-based methods.

| This compound Salt/Co-crystal | Co-former | Solvent(s) | Growth Method |

| This compound oxalate | Oxalic acid | Water | Slow evaporation google.com |

| This compound picrate | Picric acid | Methanol, Acetone | Slow evaporation chemicalbook.com |

| This compound nitrofurantoin (anhydrous, monohydrate, tetrahydrate) | Nitrofurantoin | Acetonitrile (B52724), Ethanol/Water | Liquid-assisted grinding, Crystallization unacademy.com |

| This compound p-aminobenzoate dihydrate | p-Aminobenzoic acid | Not specified | Slow evaporation researchgate.net |

| This compound 5-(5-chloro-2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate hemihydrate | 1,3-Dimethylbarbituric acid derivative | Ethanol | Slow evaporation |

| This compound with 4-nitrophenol (B140041) | 4-Nitrophenol | Not specified | Slow solvent evaporation |

Co-crystallization as a Supramolecular Self-Assembly Strategy

Co-crystallization is a powerful strategy in supramolecular chemistry that involves the self-assembly of two or more different molecular components into a single, ordered crystalline structure. nih.gov In the context of this compound, this typically involves the proton transfer from an acidic co-former to the basic pyridine (B92270) nitrogen of 4-aminopyridine, forming a salt, or the establishment of strong hydrogen bonds without complete proton transfer to form a co-crystal.

The primary driving force for the formation of this compound co-crystals and salts is the network of non-covalent interactions, with hydrogen bonding playing a dominant role. researchgate.net The pyridinium (B92312) cation is an excellent hydrogen bond donor, while the amino group can also participate in hydrogen bonding. These interactions, along with others like π-π stacking and van der Waals forces, guide the assembly of the molecular components into a stable, three-dimensional architecture. nih.gov

A key concept in the rational design of co-crystals is the supramolecular synthon , which refers to robust and predictable intermolecular interactions. chemistwizards.com For this compound systems, a common and reliable supramolecular heterosynthon is the charge-assisted hydrogen bond between the pyridinium N+-H group and an anionic group (e.g., carboxylate, O-) of the co-former. patsnap.com For example, in the crystal structure of this compound semi-oxalate hemihydrate, the this compound cations, oxalate anions, and water molecules are linked by an extensive network of hydrogen bonds, forming a three-dimensional supramolecular assembly. researchgate.net

The reaction of 4-aminopyridine with halogens and interhalogens also demonstrates the principles of supramolecular self-assembly, leading to networks supported by weak interactions. rscf.ru For instance, prolonged crystallization of 4-aminopyridine with ICl can lead to the formation of protonated this compound cations within a complex ionic crystal structure. rscf.ruacs.org

Organic Synthesis Routes

The synthesis of 4-aminopyridine and its derivatives is crucial for accessing the precursors needed for crystallization and further functionalization. Various organic synthesis methodologies are employed, from classical rearrangement reactions to modern catalytic approaches.

Hofmann Rearrangement and Related Transformations for Aminopyridine Synthesis

The Hofmann rearrangement is a well-established and widely used method for the synthesis of 4-aminopyridine from isonicotinamide (B137802) (the amide of isonicotinic acid). google.comresearchgate.netchemistwizards.com This reaction involves the conversion of a primary amide into a primary amine with one fewer carbon atom. chemistwizards.com The process typically involves reacting isonicotinamide with an alkaline solution of bromine or chlorine (e.g., sodium hypobromite (B1234621) or sodium hypochlorite). chemistwizards.com The reaction proceeds through the formation of an N-haloamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields 4-aminopyridine and carbon dioxide. spcmc.ac.in

Several patents describe optimized conditions for this reaction to achieve high yields and purity. For example, using a catalyst system of iodine or alkali metal iodides with sodium or potassium hydroxide (B78521) and bromine can lead to yields of over 90% and purity greater than 99%. google.com A one-pot synthesis from 4-cyanopyridine (B195900) has also been developed, where the cyano group is first hydrolyzed to the amide, followed by an in-situ Hofmann degradation using sodium hypochlorite. google.com

Other related rearrangement reactions that convert carboxylic acid derivatives to amines and can be applied to the synthesis of aminopyridines include:

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine. acs.orgbdu.ac.in It has been successfully applied for the synthesis of a fluorine-18 (B77423) labeled derivative, 3-[18F]fluoro-4-aminopyridine. nih.govresearchgate.net

Lossen Rearrangement : In this reaction, a hydroxamic acid or its derivative is converted to an isocyanate upon treatment with a base or heat. unacademy.comwikipedia.org The isocyanate can then be hydrolyzed to the corresponding amine.

Schmidt Reaction : This reaction involves the treatment of a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst to form an amine. rscf.ruwikipedia.orgorganic-chemistry.org

Derivatization via Consecutive Condensation Reactions

The 4-amino group and the pyridine ring of 4-aminopyridine can be derivatized through condensation reactions to form more complex molecules. A notable example is the synthesis of N-(Pyridin-4-yl)isonicotinamide , which is formed by the reaction of an isonicotinic acid derivative with 4-aminopyridine. This reaction typically employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride, to facilitate the formation of the amide bond.

More complex, multi-component condensation reactions have also been developed. For instance, an organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides can generate 2-amidopyridines through a serial dehydration process. nih.gov While not directly synthesizing a this compound derivative, this methodology showcases the potential for building complex structures through consecutive condensation steps involving pyridine scaffolds.

Alkylation and Functional Group Modification Approaches

The functional groups of 4-aminopyridine can be modified to tune its properties. N-alkylation of the amino group in 4-aminopyridine is a common modification. Direct alkylation with alkyl halides can be challenging as it can lead to a mixture of mono- and di-alkylated products. nih.gov

To achieve selective mono-alkylation, the amino group is often first protected, for example, with a tert-Butoxycarbonyl (Boc) group. The resulting N-Boc-4-aminopyridine can then be deprotonated with a strong base (like an electrochemically generated acetonitrile anion) and reacted with an alkyl halide. Subsequent deprotection yields the N-monoalkylated 4-aminopyridine in high yield. nih.govnih.gov Symmetrically di-alkylated 4-aminopyridines can be obtained by reacting 4-aminopyridine with an excess of a strong base (like t-BuOK) and an alkylating agent. nih.gov

Another functional group modification is the oxidation of the pyridine nitrogen to form a pyridine-N-oxide. For example, N-(4-pyridyl)isonicotinamide can be treated with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to yield the corresponding mono- or di-N-oxide derivatives. mdpi.com This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. mdpi.com

Inorganic Synthesis Pathways

Inorganic synthesis routes provide versatile methods for the modification and application of 4-aminopyridine, primarily through its interaction with metal ions and electrochemical processes. These strategies enable the formation of complex supramolecular structures and facilitate transformations that are central to various chemical applications.

Complexation with Metal Ions to Form this compound Complexes

4-Aminopyridine readily forms coordination complexes with a wide array of transition metal ions. ekb.egijariie.com The coordination typically occurs through the lone pair of electrons on either the pyridine ring nitrogen or the exocyclic amino group nitrogen, acting as a unidentate ligand. preprints.org This interaction leads to the formation of this compound complexes with diverse geometries and properties, influenced by the metal ion, counter-ions, and synthesis conditions.

The general synthetic strategy involves the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate) with 4-aminopyridine in a suitable solvent, often an alcohol or an aqueous-alcoholic mixture. ekb.egui.ac.id The mixture is typically heated under reflux for several hours to ensure complete reaction, followed by cooling to crystallize the solid complex. ekb.eg The resulting complexes are then isolated by filtration, washed, and dried. ekb.eg

For instance, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized by reacting the respective metal chlorides or acetates with 4-aminopyridine in varying stoichiometric ratios. ekb.eg Similarly, tosylated derivatives of 4-aminopyridine have been used to form complexes with Fe(II), Co(II), and Ni(II) ions. iiardjournals.orgresearchgate.net The coordination of the tosylated 4-aminopyridine ligand to the metal ion is confirmed by shifts in the infrared (IR) spectra. ui.ac.idsemanticscholar.org Specifically, a decrease in the vibration frequency of the imine group (C=N) indicates the transfer of electrons from the ligand's nitrogen to the metal's d-orbitals. ui.ac.idsemanticscholar.org

A study on the reaction of the Lewis acid [(η⁵-C₅H₅)Fe(CO)₂]⁺ with 4-aminopyridine yielded cationic iron half-sandwich complexes. preprints.orgscilit.com Spectroscopic analysis using FTIR, ¹H NMR, and ¹³C NMR revealed that 4-aminopyridine can coordinate to the iron center through either the amino group nitrogen or the pyridine ring nitrogen, resulting in a mixture of two different complexes. preprints.orgscilit.com

The characterization of these metal complexes is crucial for confirming their structure. Techniques such as Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) are commonly employed. ui.ac.idiiardjournals.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the coordination site of the 4-aminopyridine ligand. A shift in the stretching frequency of the C=N group of the pyridine ring or the N-H stretching frequencies of the amino group in the complex compared to the free ligand indicates coordination. preprints.orgiiardjournals.org For example, in tosylated 4-aminopyridine complexes with Ni(II) and Fe(II), the coordination frequency bands for Ni-N and Fe-N bonds were observed at 1665.55 cm⁻¹ and 1674.21 cm⁻¹, respectively, compared to the free ligand's band at 1687.70 cm⁻¹. ui.ac.idsemanticscholar.org

Table 1: Selected FTIR Spectral Data (cm⁻¹) for a 4-Aminopyridine Organometallic Iron Complex

| Functional Group | Free 4-Aminopyridine | Coordinated via Amino Group (Complex B) preprints.org | Coordinated via Pyridine Ring (Complex A) preprints.org |

|---|---|---|---|

| ν(NH₂) asymmetric | 3337 | 3253 | 3337 |

| ν(NH₂) symmetric | 3214 | 3124 | 3214 |

| ν(C=N) pyridine ring | 1590 | 1590 | 1610 |

Data sourced from a study on cationic iron half-sandwich complexes of aminopyridines. preprints.org

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the 4-aminopyridine ligand upon coordination are indicative of complex formation. preprints.org

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm) for a 4-Aminopyridine Organometallic Iron Complex Coordinated via the Pyridine Ring

| Atom | Free 4-Aminopyridine preprints.org | Complex A preprints.org |

|---|---|---|

| ¹H NMR | ||

| H-2, H-6 | 8.01 | 8.15 |

| H-3, H-5 | 6.61 | 6.80 |

| NH₂ | 5.80 | 6.25 |

| ¹³C NMR | ||

| C-2, C-6 | 150.2 | 152.0 |

| C-3, C-5 | 108.5 | 109.5 |

| C-4 | 151.8 | 154.0 |

Data sourced from a study on cationic iron half-sandwich complexes of aminopyridines. preprints.org

Electrochemical Synthesis Methods for Aminopyridine Derivatives

Electrochemical methods offer an alternative pathway for the synthesis of 4-aminopyridine and its derivatives, often under mild conditions. researchgate.netresearchgate.netcardiff.ac.uk These techniques utilize an electric potential to drive chemical reactions, such as the reduction of nitro compounds or the coupling of different molecules.

One prominent electrochemical route is the synthesis of 4-aminopyridine by the electrocatalytic reduction of 4-nitropyridine-1-oxide. researchgate.net This process is typically carried out in a cationic membrane electrolytic cell. researchgate.net Studies using cyclic voltammetry have shown that the electrochemical reduction of 4-nitropyridine-1-oxide involves several unstable intermediates. researchgate.net The reaction mechanism and product yield are highly dependent on the electrode material and the applied potential. sioc-journal.cn For instance, on a copper electrode at potentials lower than -0.85 V, 4-hydroxylaminopyridine-1-oxide can be further reduced to 4-aminopyridine. sioc-journal.cn

Table 3: Optimized Conditions for the Electrosynthesis of 4-Aminopyridine

| Parameter | Optimal Condition |

|---|---|

| Cathode | Granular Lead researchgate.net |

| Anode | Ti-base Lead Dioxide researchgate.net |

| Reference Electrode | Calomel Electrode researchgate.net |

| Cathodic Electrolyte | Aqueous solution of 4-nitropyridine-1-oxide (1% mass conc.) at pH=3 researchgate.net |

| Anodic Electrolyte | Sulfuric acid solution (10% mass conc.) researchgate.net |

| Supporting Electrolyte | Ammonium sulfate (B86663) researchgate.net |

| Temperature | 50°C researchgate.net |

| Result | |

| Yield of 4-aminopyridine | 88.2% researchgate.net |

Furthermore, electrochemical methods have been developed for the synthesis of N-alkylated 4-aminopyridine derivatives. researchgate.netnih.gov One approach involves the N-alkylation of N-Boc-protected 4-aminopyridine using an electrochemically generated cyanomethyl anion (⁻CH₂CN) as a strong base. researchgate.netnih.gov This method proceeds under mild conditions and produces high yields without significant by-products. researchgate.netnih.gov

Another application of electrochemistry is the synthesis of sulfonamides through the oxidative coupling of amines and thiols. cardiff.ac.uk This environmentally friendly method can be used to convert 4-aminopyridine into its corresponding sulfonamide. cardiff.ac.uk The reaction is driven entirely by electricity, requires no sacrificial reagents, and can be completed rapidly. cardiff.ac.uk

Advanced Spectroscopic Characterization and Vibrational Analysis

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to probe the molecular structure of 4-aminopyridinium compounds. These methods provide detailed information about the vibrational modes of the molecule, offering insights into the nature of chemical bonds and the presence of specific functional groups.

Elucidation of Molecular Vibrations and Functional Groups in this compound Structures

The vibrational spectra of this compound compounds are complex, with numerous bands corresponding to the various vibrational modes of the pyridinium (B92312) ring and the amino group. derpharmachemica.compublish.csiro.au A detailed analysis of these spectra allows for the assignment of specific frequencies to particular molecular motions.

In the high-frequency region of the spectra of 4-aminopyridine (B3432731), bands are typically observed above 2800 cm⁻¹. derpharmachemica.com For the this compound cation, the infrared and Raman spectra show prominent features that are distinct from the corresponding 4-hydroxypyridinium ion but bear a strong resemblance to the spectrum of 4-pyridone. publish.csiro.au This suggests that the structure of the this compound cation is best represented by the iminium form. publish.csiro.au

In a study of this compound 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (4AP4NP), the FT-IR spectrum confirmed the presence of the amine group through the observation of an NH+ rocking vibration at 501 cm⁻¹. indianchemicalsociety.com The FT-Raman spectrum further corroborated the presence of the amine group with a peak at 522 cm⁻¹ corresponding to NH+ rocking. indianchemicalsociety.com

The vibrational assignments for 4-aminopyridine (4-AP) reveal 33 normal modes of fundamental vibration, all of which are active in both IR and Raman spectroscopy. derpharmachemica.com A comprehensive interpretation of the infrared and Raman spectra of 4-AP has been reported based on potential energy distribution (P.E.D). derpharmachemica.com

Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound Compounds

| Vibrational Mode | 4AP4NP (FT-IR) indianchemicalsociety.com | 4AP4NP (FT-Raman) indianchemicalsociety.com | General 4-AP derpharmachemica.com |

|---|---|---|---|

| NH+ Rocking | 501 | 522 | - |

| High-Frequency Bands | - | - | >2800 |

| Ring Breathing | - | - | 991 (IR) |

This table is interactive. Click on the headers to sort the data.

Comparative Spectroscopic Studies of this compound Derivatives and Complexes

Comparative studies of this compound derivatives and complexes provide valuable insights into how structural modifications and coordination affect the vibrational properties of the parent molecule.

Infrared and Raman spectra have been obtained for the 4-aminopyridine cation and its Nα,Nα,Nα-D3, 2,3,5,6-D4, D7, and 1-Me derivatives. publish.csiro.au These studies highlight the differences in vibrational spectra compared to the 4-hydroxypyridinium cation and its deuterated and methylated derivatives. publish.csiro.au

In complexes where 4-aminopyridine acts as a ligand, such as in M(4Apy)2Ni(CN)4 (where M = Fe, Zn), IR spectroscopy indicates that coordination occurs through the ring nitrogen atom, not the amino nitrogen. istanbul.edu.tr This is evidenced by the upward shift in the frequency of several modes of 4-aminopyridine compared to the free molecule, with the shifts being dependent on the metal ion. istanbul.edu.tr For instance, the ring breathing mode, observed at 991 cm⁻¹ in microcrystalline 4-aminopyridine, shifts to 1015 cm⁻¹ and 1025 cm⁻¹ in the iron and zinc complexes, respectively. istanbul.edu.tr

A study on this compound tetrachloroantimonate(III) (4-APCA) investigated the internal vibrations of the this compound cation across a range of temperatures, revealing information about structural phase transitions. researchgate.net The assignments of the observed bands were made by comparison with similar compounds. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and photoluminescence spectroscopy, provides information about the electronic structure and transitions within this compound compounds.

Ultraviolet-Visible Absorption Studies for Electronic Transitions in this compound Compounds

UV-Vis absorption spectra reveal the electronic transitions from the ground state to various excited states. In methanolic solution, a derivative of 4-aminopyridine and o-vanillin exhibits a major absorption band at λmax = 312 nm, with shoulders at 351 and 280 nm.

Aqueous solutions of 4-aminopyridine show an absorption maximum at 260 nm and a shoulder in the 210–220 nm region. nih.gov The organic nonlinear optical crystal of this compound 4-nitrophenolate 4-nitrophenol (4AP4NP) displays an absorbance maximum in the UV region at 204 nm. researchgate.net Another study on a similar crystal, 4AP4CB, identified a cut-off wavelength of 366 nm. researchgate.net

The reaction of iodine with 4-aminopyridine leads to the formation of a pentaiodide charge-transfer complex, with characteristic strong absorptions observed around 380 and 295 nm. nih.gov

Table 2: UV-Visible Absorption Maxima (λmax) for this compound Compounds

| Compound | Solvent/State | λmax (nm) |

|---|---|---|

| 4-Aminopyridine-o-vanillin derivative | Methanol (B129727) | 312, 351 (shoulder), 280 (shoulder) |

| 4-Aminopyridine | Aqueous | 260, 210-220 (shoulder) |

| 4AP4NP | Crystal | 204 |

| 4AP4CB | Crystal | 366 (cut-off) |

| 4-Aminopyridine-Iodine Complex | Chloroform | ~380, ~295 |

This table is interactive. Click on the headers to sort the data.

Photoluminescence Spectroscopy and Emission Properties of this compound Crystals

Photoluminescence (PL) spectroscopy investigates the emission of light from a substance after the absorption of photons. Crystals of this compound 4-nitrophenolate 4-nitrophenol (4AP4NP), when excited at 325 nm, show a broad emission with a prominent peak around 380 nm. researchgate.net Another study on a similar crystal reported an emission band gap of 3.07 eV. researchgate.net

The photoluminescence of 1-propyl-4-aminopyridinium triiodoplumbate shows a weak broad emission band from 530 nm to 780 nm upon excitation at 335 nm. rsc.org This broad emission is attributed to band-edge emission and energy transfer from the exciton (B1674681) state of the inorganic chain to the excited triplet state of the organic component. rsc.org

Aqueous systems of 4-aminopyridine exhibit fluorescence in two spectral ranges: 300–350 nm and 400–450 nm, upon excitation in the 200-350 nm range. nih.gov The excitation spectrum of a 1·10⁻⁶ M 4-AP system (with emission at 340 nm) consists of two broad bands in the short-wavelength (212–240 nm) and long-wavelength regions (250–290 nm), with maxima at 212–230 nm and 260–280 nm, respectively. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

In a study of p-nitrobenzyl esters of aminonicotinic acids, ¹³C NMR spectroscopy was used to determine the structure and character of the amino group. cas.cz It was found that the free bases exist in the amino form, while the hydrochlorides and 1-substituted pyridinium derivatives exist in the imino form, based on the chemical shifts of the pyridine (B92270) carbon atoms C-2, C-4, and C-6. cas.cz

The ¹H NMR spectrum of 4-amino[¹⁵N]pyridine in CD₃OD shows signals at δ 7.94 ppm and 6.54 ppm. nih.gov The ¹³C{¹H} NMR spectrum of the same compound in CD₃OD displays signals at δ 156.91 ppm, 149.62 ppm, and 110.26 ppm. nih.gov The ¹⁵N NMR spectrum in CD₃OD shows a signal at δ 257.03 ppm. nih.gov

Table 3: NMR Chemical Shifts (δ, ppm) for 4-Amino[¹⁵N]pyridine in CD₃OD nih.gov

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 7.94 |

| ¹H | 6.54 |

| ¹³C | 156.91 |

| ¹³C | 149.62 |

| ¹³C | 110.26 |

| ¹⁵N | 257.03 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for this compound Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular mass and elucidate the structural features of compounds through the analysis of their fragmentation patterns. In the case of this compound, which is the protonated form of 4-Aminopyridine, mass spectrometric analysis provides crucial information regarding its molecular weight and the stability of its ionic species. The molecule, in its neutral form (4-Aminopyridine), has a chemical formula of C₅H₆N₂ and a molecular weight of approximately 94.11 g/mol . nist.gov

Under electron ionization (EI), a common mass spectrometry technique, 4-Aminopyridine is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured, providing a characteristic mass spectrum.

The mass spectrum of 4-Aminopyridine is distinguished by a prominent molecular ion peak [M]⁺˙ at m/z 94, which is typically the base peak, indicating the relatively high stability of the molecular ion. The presence of a nitrogen atom means the molecular ion peak has an odd nominal mass, which is consistent with the nitrogen rule in mass spectrometry. msu.edulibretexts.org

The fragmentation pattern of 4-Aminopyridine is a key feature of its mass spectrum. The fragmentation of the molecular ion leads to the formation of several smaller, characteristic ions. A notable fragment is observed at m/z 67, which corresponds to the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion. Another significant fragment appears at m/z 66, resulting from the loss of a hydrogen atom from the [M-HCN]⁺ ion. Further fragmentation can lead to smaller ions, providing a detailed fingerprint for the compound.

The detailed fragmentation data obtained from electron ionization mass spectrometry is presented in the table below.

Interactive Data Table: Mass Spectrometry Fragmentation of 4-Aminopyridine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 95 | 7.5 | [M+1]⁺˙ (Isotope Peak) |

| 94 | 99.9 | [C₅H₆N₂]⁺˙ (Molecular Ion) |

| 93 | 9.2 | [M-H]⁺ |

| 67 | 35.1 | [C₄H₅N]⁺˙ (Loss of HCN) |

| 66 | 8.6 | [C₄H₄N]⁺ |

| 54 | 4.6 | |

| 52 | 6.1 | |

| 41 | 18.8 | |

| 39 | 10.4 | |

| 28 | 6.0 |

Data sourced from NIST and MassBank under Electron Ionization (70 eV). nist.gov

In addition to electron ionization, other techniques such as electrospray ionization (ESI) are employed, particularly when analyzing 4-Aminopyridine in biological or aqueous samples where it exists as the this compound cation. ESI is a soft ionization technique that typically results in a strong signal for the protonated molecule [M+H]⁺, which would be observed at m/z 95. Studies involving the metabolites of dalfampridine (B372708) (a brand name for 4-Aminopyridine) have utilized liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) with ESI to identify and quantify the compound and its derivatives. nih.govnih.gov

Crystallographic Investigations and Supramolecular Architecture

Single Crystal X-ray Diffraction (SCXRD) Studies

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the intricate structural details of numerous 4-aminopyridinium salts.

Determination of Crystal System, Space Group, and Unit Cell Parameters for this compound Salts

SCXRD analysis has revealed that this compound salts crystallize in various crystal systems, with the monoclinic system being particularly common. core.ac.ukresearchgate.netresearchgate.netresearchgate.netosti.govnih.gov For instance, this compound semi-oxalate hemihydrate crystallizes in the monoclinic system with the space group C2/c. core.ac.uk Similarly, this compound 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (4AP4NP) and this compound maleate (B1232345) (4APM) also adopt a monoclinic crystal system with space groups P21/c and P2(1) respectively. researchgate.netnih.gov Other examples include this compound tetrachlorobismuthate(III), which has been observed in both P21/c and C2/c space groups at different temperatures, and this compound 3,5-dinitrobenzoate, which crystallizes in the monoclinic space group P21/n. researchgate.netosti.gov Triclinic and orthorhombic systems have also been reported for certain this compound compounds. researchgate.netasianpubs.orgaip.organdavancollege.ac.in

The unit cell parameters, which define the size and shape of the repeating unit in a crystal, have been precisely determined for a range of this compound salts. These parameters are crucial for understanding the packing of molecules in the crystal lattice. A selection of crystallographic data for various this compound salts is presented in the interactive table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| This compound semi-oxalate hemihydrate | Monoclinic | C2/c | 16.109(2) | 5.748(7) | 20.580(3) | 90 | 107.36(1) | 90 | core.ac.ukresearchgate.net |

| This compound tetrachlorobismuthate(III) (260 K) | Monoclinic | C2/c | - | - | - | - | - | - | researchgate.net |

| This compound tetrachlorobismuthate(III) (100 K) | Monoclinic | P21/c | - | - | - | - | - | - | researchgate.net |

| This compound maleate | Monoclinic | P2(1) | 8.140(4) | 5.457(5) | 10.926(10) | 90 | - | 90 | nih.gov |

| This compound 3,5-dinitrobenzoate | Monoclinic | P21/n | 7.4726(3) | 23.0898(9) | 8.0744(4) | 90 | - | 90 | osti.gov |

| This compound thiocyanate–4-aminopyridine (B3432731) (1/1) | Monoclinic | P21/n | 7.9047(19) | 12.138(2) | 13.959(3) | 90 | 94.670(8) | 90 | researchgate.net |

| (C5N2H7)4.HBi2Cl11 | Triclinic | Pī | - | - | - | - | - | - | researchgate.net |

| 2-Amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol | Orthorhombic | Pna21 | 13.0726(6) | 11.8157(4) | 12.0281(5) | 90 | 90 | 90 | asianpubs.org |

| Tetrakis(4-aminopyridine-κN1)dichloridocopper(II) monohydrate serine | Orthorhombic | - | 8.08692 | 7.71558 | 5.72423 | 90 | 90 | 90 | aip.org |

| 4-Aminopyridine based copper (II) sulphate | Triclinic | - | 8.4311 | 7.4878 | 9.0807 | 116.6 | 138.1 | 101 | andavancollege.ac.in |

Analysis of Molecular Conformation and Geometry within the this compound Crystal Lattice

The protonation of the pyridine (B92270) nitrogen atom in 4-aminopyridine to form the this compound cation leads to distinct conformational and geometric features within the crystal lattice. researchgate.net In the solid state, the this compound cation is typically planar. iucr.org The exocyclic amino group and the pyridinium (B92312) ring lie in the same plane, which facilitates the formation of extensive hydrogen-bonding networks.

In the crystal structure of this compound isonicotinate (B8489971) monohydrate, the this compound cations and isonicotinate anions form distinct layers. iucr.org Within these layers, the organic ions exhibit π-stacking interactions, with a centroid-to-centroid distance of 3.473 Å between antiparallel this compound cations. iucr.org This indicates a significant degree of intermolecular interaction beyond hydrogen bonding. The geometry of the cation is characterized by specific bond lengths and angles that are consistent with the delocalization of the positive charge across the pyridinium ring.

Characterization of Hydrogen Bonding Interactions and Networks in this compound Systems

A defining feature of this compound salts is their propensity to form extensive and intricate hydrogen-bonding networks. The cation possesses two primary hydrogen bond donor sites: the two hydrogen atoms of the exocyclic amino group (-NH2) and the hydrogen atom on the protonated ring nitrogen (N-H). These donors readily interact with hydrogen bond acceptors present in the counter-anion and any solvent molecules incorporated into the crystal lattice.

In the structure of this compound semi-oxalate hemihydrate, a three-dimensional hydrogen-bonded framework is established through interactions between the this compound cations, oxalate (B1200264) anions, and water molecules. core.ac.ukresearchgate.net Specifically, four intermolecular N–H···O hydrogen bonds are observed. core.ac.uk Similarly, in this compound thiocyanate–4-aminopyridine (1/1), the components are linked by three N-H⋯N and two N-H⋯S hydrogen bonds, resulting in two interpenetrating three-dimensional networks. researchgate.netzendy.ionih.gov

The crystal structure of tetrakis(this compound) perylene-3,4,9,10-tetracarboxylate octahydrate showcases a highly connected 16-connected three-dimensional hydrogen-bonding network. nih.gov This complex arrangement involves strong N-H···O hydrogen bonds between the this compound cations and the carboxylate groups of the perylene-3,4,9,10-tetracarboxylate anion, as well as extensive O-H···O interactions involving the water molecules. nih.gov These examples highlight the versatility of the this compound cation in forming diverse and robust hydrogen-bonded architectures.

Elucidation of Crystal Packing Arrangements and Supramolecular Synthon Formation

In many this compound salts, the primary supramolecular synthon involves the hydrogen bonding between the pyridinium N-H and the amino N-H groups of the cation with suitable acceptors on the anion. For example, in this compound 3,5-dinitrobenzoate, adjacent cations and anions are linked through two N−H···O hydrogen bonds, forming an infinite chain. osti.gov

The formation of layered structures is also a common packing motif. In this compound isonicotinate monohydrate, alternating layers of cations and anions are separated by layers of water molecules. iucr.org These layers are held together by a three-dimensional hydrogen-bonding network. iucr.org The crystal packing in this compound thiocyanate–4-aminopyridine (1/1) results in two interpenetrating three-dimensional networks. researchgate.netzendy.io The study of these packing arrangements and the identification of recurring synthons are essential for the rational design of new crystalline materials with desired properties.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities) is greater than that of all other promolecules. The resulting Hirshfeld surface provides a graphical representation of the close contacts between molecules.

For this compound thiocyanate–4-aminopyridine (1/1), Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H⋯H (36.6%), C⋯H/H⋯C (20.4%), S⋯H/H⋯S (19.7%), and N⋯H/H⋯N (13.4%) interactions. researchgate.netzendy.ionih.gov This quantitative analysis confirms the importance of various types of intermolecular contacts in stabilizing the crystal structure. Similarly, in this compound 4-carboxybutanoate, the fingerprint plots from Hirshfeld surface analysis indicated that the crystal packing is dominated by H–H hydrogen bonds. researchgate.net This technique provides valuable insights into the nature and relative strengths of the different interactions that govern the supramolecular architecture of this compound salts.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD that is used to identify the crystalline phases present in a bulk sample. While SCXRD provides detailed structural information from a single crystal, PXRD analyzes a polycrystalline powder, providing a diffraction pattern that is characteristic of the crystalline phases present.

The PXRD pattern of a synthesized this compound salt can be compared to the pattern calculated from the single-crystal X-ray diffraction data to confirm the phase purity of the bulk material. For example, the crystalline nature of 4-aminopyridine cuminaldehyde was verified using the powder X-ray diffraction method. researchgate.net Similarly, the PXRD pattern of this compound maleate was used to confirm its crystalline nature. nih.gov

Scanning Electron Microscopy (SEM) for Morphological Analysis of this compound Crystals

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of crystalline materials. In the context of this compound compounds, SEM studies provide insights into crystal quality, growth characteristics, and surface features.

For instance, an analysis of this compound picrate (B76445) single crystals grown by a solution method revealed through SEM that the crystals possess a well-defined morphology without major flaws, cracks, or voids. arcjournals.orgarcjournals.org This indicates a high degree of crystalline perfection under the specific growth conditions. Similarly, SEM analysis of Zr(IV) and Th(IV) complexes derived from a Schiff base of 4-aminopyridine showed that the complexes are microcrystalline in nature, with the Zr(IV) complex appearing as flakes. ijariie.com Careful examination of these microcrystals can even indicate the nanoscale dimensions of the single crystals. ijariie.com

In another application, SEM coupled with Energy Dispersive X-ray (EDX) analysis was used to study nano-hydroxyapatite (HAP) and silicon-modified hydroxyapatite (B223615) (Si-HAP) as carriers for 4-aminopyridine. mdpi.com The SEM images showed that the HAP-based materials were composed of concisely arranged, elongated, and rounded particles. mdpi.com Importantly, no significant differences in morphology or particle size were observed after the adsorption of 4-aminopyridine onto the carriers. mdpi.com The accompanying EDX analysis confirmed the presence of nitrogen from 4-aminopyridine on the surface of the carriers, verifying the successful loading of the compound. mdpi.com

SEM-EDX analysis has also been employed to check the bulk phase purity, homogeneity, and morphology of compounds like 4-nitrobenzyl-4-aminopyridinium tetrachlorocuprate(II). researchgate.net These morphological studies are crucial for quality control and for understanding the physical properties of the bulk material.

Crystal Engineering Principles for Designed this compound Architectures

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. The this compound cation is a versatile building block in crystal engineering due to its ability to form robust and predictable hydrogen-bonding networks.

The primary interactions exploited in this compound-based crystal engineering are hydrogen bonds, particularly the strong N-H···O and N-H···N interactions. researchgate.netscispace.com The protonated pyridine ring nitrogen and the exocyclic amino group both act as hydrogen bond donors, while suitable acceptors, such as the carboxylate groups of carboxylic acids, can be used to form specific supramolecular synthons. researchgate.netsoton.ac.uk A very common and robust motif is the R²₂(8) ring, which forms between the aminopyridine and a carboxylate group. scispace.com

The co-crystallization of 4-aminopyridine with various carboxylic acids has been a successful strategy for creating new solid forms and studying supramolecular synthons. For example, co-crystals with succinic acid are stabilized by O-H···O, O-H···N, and N-H···O hydrogen bonds, which are further reinforced by weaker C-H···O and π-π stacking interactions. researchgate.net The study of a series of molecular salts based on 4-aminopyridine and substituted salicylic (B10762653) acid derivatives demonstrates how small changes in the chemical structure of the co-former can lead to different intermolecular interactions and packing arrangements. soton.ac.uk

The principles of crystal engineering also extend to the design of metal-organic frameworks (MOFs). The amino group of a 4-aminopyridine ligand can act as a donor for N-H···O hydrogen bonds, helping to assemble and stabilize the resulting three-dimensional structure. nih.gov In one example, 4-aminopyridine was used as a co-ligand to construct an amino-functionalized chiral MOF, where it participated in hydrogen bonding with the non-coordinating oxygen atoms of the primary carboxylate ligand. nih.govresearchgate.net This demonstrates how 4-aminopyridine can be used to introduce specific functionalities and control the supramolecular architecture of complex materials.

Investigation of Solid-State Phase Transitions in this compound Crystals

Many this compound salts exhibit rich solid-state polymorphism and undergo temperature-induced phase transitions. These transitions are often related to changes in the motional state of the this compound cation and the associated anion, leading to alterations in crystal symmetry and physical properties.

Differential Scanning Calorimetry (DSC), X-ray diffraction, and Nuclear Magnetic Resonance (NMR) are key techniques used to study these phenomena. For example, this compound perchlorate (B79767) undergoes four solid-solid phase transitions, most of which are classified as first-order and of an 'order-disorder' type, involving rotational disorder of both cations and anions. researchgate.net Similarly, this compound tetrafluoroborate (B81430) shows a sequence of four phase transitions at 250, 281, 388, and 485 K on heating. rhhz.net

The organic-inorganic hybrid compound, this compound tetraaquabis(sulfato)iron(III), undergoes a sequence of three reversible phase transitions between 290 K and 100 K. researchgate.net The high-temperature monoclinic phase is disordered, while the low-temperature triclinic phase is ordered, separated by two intermediate, incommensurately modulated phases. iucr.org The dynamics of the anionic substructure are believed to play an essential role in these transitions. iucr.org

In ferroelectric this compound tetrachloroantimonate(III), a broad temperature range from 240 to 304 K contains three intermediate phases where the crystal structure is modulated. iucr.orgnih.gov The transitions involve both displacive modulation of the [SbCl₄]⁻ⁿ chains and occupation modulation of the this compound cations. iucr.orgnih.gov A similar compound, this compound tetrachlorobismuthate(III), shows a reversible, discontinuous phase transition at 254/255 K (cooling/heating), which is linked to a significant change in the motional state of the cations. researchgate.net The study of this compound tetrabromoantimonate(III) also revealed a phase transition at approximately 224 K, where the cation becomes disordered in the high-temperature phase. znaturforsch.com

These studies highlight that the dynamic disorder of the this compound cation, often involving reorientational motion, is a common driving force for phase transitions in its crystalline salts. researchgate.netznaturforsch.com

| Compound | Transition Temperatures (K) | Notes | Reference |

|---|---|---|---|

| This compound Perchlorate | 226, 326, 346, 356 | Four solid-solid transitions; mostly first-order, 'order-disorder' type. | researchgate.net |

| This compound Tetrafluoroborate | 250, 281, 388, 485 | Sequence of four transitions on heating. | rhhz.net |

| This compound Tetrachloroantimonate(III) | ~240-304 | Broad range with three modulated intermediate phases (ferroelectric). | iucr.orgnih.gov |

| This compound Tetrachlorobismuthate(III) | 254 / 255 | Reversible, discontinuous transition (cooling/heating). | researchgate.net |

| This compound Tetrabromoantimonate(III) | ~224 | Transition from low-temperature phase to a high-temperature phase with disordered cations. | znaturforsch.com |

| This compound tetraaquabis(sulfato)iron(III) | ~265, ~235, ~175 | Sequence of three reversible transitions leading to modulated and ordered phases. | researchgate.netiucr.org |

Coordination Compounds and Metal-Organic Assemblies

4-aminopyridine is an effective ligand in coordination chemistry, capable of forming complexes with a wide range of metal ions. Its coordination behavior and the resulting structures of the metal complexes are diverse and form a significant area of study.

4-aminopyridine possesses two potential nitrogen donor sites: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This allows for different modes of coordination.

Most commonly, 4-aminopyridine acts as a monodentate ligand , coordinating to the metal center through the more basic pyridine ring nitrogen. iucr.orgistanbul.edu.tr This coordination mode is confirmed by IR spectroscopy, where an upward shift in the frequency of the C=N stretching vibration of the pyridine ring is observed upon complexation. istanbul.edu.tr This shift indicates that the ring nitrogen, and not the amino nitrogen, is involved in the coordination bond. istanbul.edu.tr This monodentate coordination through the pyridine nitrogen has been observed in complexes with various metal ions, including Cu(II), Fe(II), Ni(II), Zn(II), and lanthanides like Sm(III), Eu(III), Gd(III), and Tb(III). orientjchem.orgnih.gov In some cases, such as with tosylated 4-aminopyridine complexes of Ni(II) and Fe(II), a decrease in the frequency of the imine band indicates electron transfer from the ligand to the metal's d-orbitals. ui.ac.id

Less commonly, 4-aminopyridine can function as a bridging bidentate ligand , coordinating through both the pyridine and the amino nitrogen atoms to link two different metal centers. This mode was observed for the first time in a one-dimensional coordination polymer with silver(I) perchlorate, {[Ag(C₅H₆N₂)]ClO₄}n. iucr.org In this unique staircase-type structure, one silver atom is coordinated by two pyridine nitrogens, while another is coordinated by two amino nitrogens. iucr.org

The choice of coordination mode is influenced by factors such as the metal ion, the counter-anion, and the reaction conditions. The ability of the monoprotonated this compound cation to coordinate to a metal center through the free amino group further adds to the structural possibilities. dntb.gov.ua

The combination of 4-aminopyridine's versatile coordination modes and the varied stereochemical preferences of metal ions leads to a remarkable structural diversity in its metal complexes. These can range from discrete mononuclear or binuclear species to extended one-, two-, or three-dimensional coordination polymers.

Discrete Complexes: Many transition metals form discrete complexes with 4-aminopyridine. For example, complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized with varying stoichiometries. A square-pyramidal Cu(II) complex, [Cu(sac)₂(4-Ampy)₂(H₂O)], features two 4-aminopyridine ligands coordinated in a monodentate fashion through the pyridine nitrogen. nih.gov

1D Coordination Polymers: One-dimensional (1D) chains are a common structural motif. The aforementioned silver(I) complex is a prime example of a 1D staircase polymer formed by bridging 4-aminopyridine ligands. iucr.org In other systems, anions like chloride can act as bridging ligands to link metal-4-aminopyridine units into infinite chains. researchgate.net

Computational Chemistry and Quantum Chemical Modeling

Density Functional Theory (DFT) Methodologies

DFT has proven to be a powerful tool for investigating the properties of 4-aminopyridinium systems. Various studies have utilized different functionals and basis sets to model its behavior.

Optimized Geometric Structures and Electronic Ground State Properties of this compound Systems.derpharmachemica.comacs.orgscirp.org

The molecular geometry of 4-aminopyridine (B3432731) (4-AP) and its protonated form, this compound, has been optimized using DFT methods, often with the B3LYP functional and basis sets such as 6-311++G(2d,2p). derpharmachemica.com These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For instance, a study on 4-AP calculated the global minimum energy to be approximately -303.7444 atomic units (a.u.) using the B3LYP/6-311++G(2d,2p) level of theory. derpharmachemica.com In the crystalline state, such as in bis(4-dimethylaminopyridinium) tetrachlorocuprate, the 4-dimethylaminopyridinium cations are protonated at their pyridine (B92270) nitrogen atoms. scirp.org The structural parameters obtained from these optimizations, including bond lengths and angles, are generally in good agreement with experimental data from X-ray diffraction. acs.orgscirp.org

The electronic ground state properties are also elucidated through these calculations. For example, in a theoretical study of aminopyridino-1-4-η–2-methoxycyclohexa-1,3-diene irontricarbonyl complexes, the geometries were optimized using the semi-empirical PM3 method. ajrconline.org The calculated bond lengths showed the effect of the amino substituent on the pyridine ring. ajrconline.org

Interactive Data Table: Optimized Geometric Parameters of 4-Aminopyridine

| Parameter | Calculated Value (B3LYP/6-311++G(2d,2p)) |

| Global Minimum Energy | -303.7444 a.u. |

Harmonic Vibrational Frequencies and Potential Energy Distribution (PED) Analysis.derpharmachemica.comscirp.orgresearchgate.netnih.gov

The vibrational properties of this compound systems have been extensively studied using DFT calculations. These studies compute the harmonic vibrational frequencies, which correspond to the modes of vibration of the molecule. For 4-aminopyridine, which has 13 atoms, there are 33 normal modes of fundamental vibrations, all of which are active in both infrared (IR) and Raman spectroscopy. derpharmachemica.com

A detailed interpretation of the vibrational spectra is often achieved through Potential Energy Distribution (PED) analysis. derpharmachemica.comresearchgate.net PED analysis assigns the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and wagging of bonds. For example, in a study of 4-aminopyridine, the vibrational assignments were made based on calculated frequencies and PED. derpharmachemica.comnih.gov Similarly, for bis(4-dimethylaminopyridinium) tetrachlorocuprate, DFT calculations at the B3LYP/6-311++G** level were used to attribute the observed vibrational absorption bands. scirp.org

Interactive Data Table: Selected Vibrational Frequencies of 4-Aminopyridine

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| NH₂ Stretching | 3519 - 3405 |

| C=N Stretching | 1690 - 1550 |

| C-N Stretching | 1535 - 1416 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps).derpharmachemica.comekb.egworldscientific.comrasayanjournal.co.in

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ekb.egmalayajournal.org

For 4-aminopyridine, the HOMO-LUMO gap has been calculated using the B3LYP method with a 6-311++G(2d,2p) basis set. derpharmachemica.com In a study of 4-aminopyridine this compound thiocyanate, the HOMO and LUMO energies were found to be -6.17 eV and -6.04 eV, respectively, resulting in a small energy gap of 0.13 eV, which suggests a potential for intermolecular charge transfer and stability. worldscientific.com The analysis of various aminopyridine derivatives has also been conducted to understand their frontier orbital energy gaps. rasayanjournal.co.in In complexes of 4-aminopyridine with transition metals, the HOMO-LUMO gap is a measure of the system's reactivity, with a smaller gap indicating higher reactivity. ekb.eg

Interactive Data Table: HOMO-LUMO Properties of this compound Systems

| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 4-Aminopyridine this compound thiocyanate | -6.17 | -6.04 | 0.13 |

| Mn← 4-aminopyridine complex | - | - | 1.318 |

| Cd← 4-aminopyridine complex | - | - | 2.383 |

Molecular Electrostatic Potential (MEP) Mapping of this compound.ekb.eguni-muenchen.de

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the regions of positive and negative electrostatic potential on the molecular surface.

For this compound systems, MEP analysis helps in identifying the regions prone to chemical reactions. ekb.eg In a study on transition metal complexes of 4-aminopyridine, the MEP was calculated using DFT to understand the reactive sites. ekb.eg The MEP map typically shows the most negative potential (electron-rich regions, susceptible to electrophilic attack) in red and the most positive potential (electron-poor regions, susceptible to nucleophilic attack) in blue. For instance, in related aminopyridine derivatives, MEP analysis has been used to identify potential sites for hydrogen bonding and other intermolecular interactions.

Reactivity Descriptors from Quantum Chemical Parameters.ajrconline.orgrasayanjournal.co.inchemmethod.com

Quantum chemical calculations provide several parameters that act as reactivity descriptors. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). rasayanjournal.co.in These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

For this compound and its derivatives, these global reactivity descriptors have been calculated to understand their chemical behavior. dergipark.org.trdergipark.org.tr For example, chemical hardness (η) and softness (S) indicate the resistance to change in electron distribution and are related to the HOMO-LUMO gap. rasayanjournal.co.in The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. chemmethod.com In a study on aminopyridino-irontricarbonyl complexes, electronic properties and thermodynamic parameters were calculated to assess their reactivity. ajrconline.org

Interactive Data Table: Quantum Chemical Reactivity Descriptors

| Descriptor | Definition | Significance |

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron |

| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.figshare.comfrontiersin.orgroyalsocietypublishing.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic excited states of molecules, providing insights into their absorption spectra and photochemical behavior. royalsocietypublishing.org

For this compound systems, TD-DFT calculations have been employed to understand their excited state properties. In a study of a trans-dioxorhenium(V) complex with 4-aminopyridine, the electronic spectrum was analyzed using TD-DFT. figshare.com In another investigation on ruthenium-phthalocyanine complexes with 4-aminopyridine as an axial ligand, TD-DFT was used to interpret the electronic spectra and understand the nature of the electronic transitions. frontiersin.org These calculations help in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions, which is crucial for understanding the photophysical and photochemical properties of these compounds. rsc.org

Hartree-Fock (HF) Level Calculations for this compound Molecular Descriptors

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemical approach used to approximate the electronic wavefunction and energy of a molecule. wikipedia.org It serves as a starting point for more advanced, correlation-corrected methods and is valuable for calculating a variety of molecular descriptors that characterize a molecule's electronic properties and reactivity. scirp.org The HF method, also known as the Self-Consistent Field (SCF) method, solves the Schrödinger equation by assuming each electron moves in the mean field created by all other electrons, without explicitly correlating the motion of individual electrons. wikipedia.org

For the this compound cation, HF calculations are employed to optimize the molecular geometry and to derive key quantum chemical descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and atomic net charges. scirp.orgljmu.ac.uk The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). ljmu.ac.uk The energy gap between them is a crucial indicator of chemical reactivity and kinetic stability. ajchem-b.com The molecular electrostatic potential (MEP) map, another descriptor derived from these calculations, illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. scirp.org

Theoretical studies on 4-Aminopyridine have provided values for several of these descriptors.

| Molecular Descriptor | Calculated Value |

|---|---|

| Highest Occupied Molecular Orbital (EHOMO) | 0.409 |

| Lowest Unoccupied Molecular Orbital (ELUMO) | 0.080 |

| Dipole Moment (μ) | 2.509 |

Atoms in Molecules (AIM) Theory for Electron Density and Bonding Characteristics

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to partition a molecule into its constituent atoms and characterize the chemical bonds between them. ias.ac.in The theory is based on the topological analysis of the electron density, where critical points (CPs) in the density (points where the gradient, ∇ρ, is zero) reveal the underlying molecular structure. ias.ac.in

There are four main types of critical points relevant to molecular systems:

(3, -3) Nuclear Critical Point (NCP): A local maximum in electron density, found at the position of an atomic nucleus. minsocam.org

(3, -1) Bond Critical Point (BCP): A saddle point in the electron density between two atoms, indicating the presence of a bond path. The existence of a BCP is a necessary and sufficient condition for two atoms to be considered bonded. ias.ac.in

(3, +1) Ring Critical Point (RCP): Found within a ring of bonded atoms. minsocam.org

(3, +3) Cage Critical Point (CCP): Found inside a molecular cage structure. minsocam.org

The properties of the electron density at the bond critical point provide quantitative information about the nature of the chemical bond. nih.gov Key parameters include the electron density itself (ρ(rc)), the Laplacian of the electron density (∇²ρ(rc)), and the total electron energy density (H(rc)).

A large value of ρ(rc) and a negative Laplacian (∇²ρ(rc) < 0) indicate a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. ias.ac.innih.gov Conversely, a small ρ(rc) and a positive Laplacian (∇²ρ(rc) > 0) signify a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted at the BCP. nih.govnih.gov The sign of the total energy density, H(rc), can also help distinguish interactions; a negative value suggests a degree of covalent character. nih.gov

For the this compound cation, an AIM analysis would characterize the covalent bonds within the pyridine ring and the amino group, as well as any non-covalent interactions like hydrogen bonds. For example, analysis of hydrogen bonds involving aminopyridinium systems reveals the values of electron density and its Laplacian at the relevant bond critical points. core.ac.uk

| Parameter | Significance | Typical Value for Covalent Bond | Typical Value for Hydrogen Bond |

|---|---|---|---|

| Electron Density at BCP (ρ(rc)) | Indicates bond strength/order. | Large (>0.2 a.u.) | Small (0.002-0.04 a.u.) |

| Laplacian of Electron Density at BCP (∇²ρ(rc)) | Distinguishes shared (∇²ρ < 0) vs. closed-shell (∇²ρ > 0) interactions. | Negative | Positive |

| Total Electron Energy Density at BCP (H(rc)) | Indicates degree of covalency. | Negative | Slightly negative or positive |

Solvent Environment Effects in Theoretical Computations of this compound

The properties of a charged species like the this compound cation can be significantly influenced by its surrounding environment, particularly in solution. Computational chemistry accounts for these solvent effects using various models, with the Polarizable Continuum Model (PCM) being one of the most widely used. acs.org In PCM, the solvent is not treated as individual molecules but as a continuous medium with a defined dielectric constant (ε). The solute molecule is placed within a cavity in this continuum, and the electrostatic interaction between the solute and the polarized dielectric is calculated self-consistently.

The Integral Equation Formalism (IEF-PCM) is a common and robust variant of this model. scispace.com These calculations provide insights into how the solvent alters the geometry, electronic structure, and properties of the solute. For instance, studies on aminopyridine derivatives show that moving from the gas phase to a polar solvent can lead to significant changes in the calculated dipole moment and molecular geometry. jksus.org

Computational investigations on a related compound, 2-amino-5-methylpyridinium, demonstrated that while the total energy was not highly sensitive to the solvent, the dipole moment was significantly affected. jksus.org Similarly, calculations on 4-dimethylaminopyridine (B28879) revealed that in a polar solvent, the molecule becomes more planar, the donor-acceptor bond shortens, and the dipole moment increases. For the this compound cation, these models predict that polar solvents will stabilize the charge, influencing its reactivity, electronic transition energies, and interaction with other molecules in solution. researchgate.net

| Environment | Dipole Moment (Debye) |

|---|---|

| Gas Phase | 3.29 D |

| Acetone (B3395972) (ε=20.7) | 1.92 D |

| Methanol (B129727) (ε=32.7) | 1.91 D |

| Water (ε=78.4) | 1.89 D |

Chemical Reactivity and Mechanistic Pathways of 4 Aminopyridinium

The reactivity of the 4-aminopyridinium cation is a subject of significant interest, particularly in the fields of physical organic chemistry and materials science. Its unique electronic structure, featuring a positively charged pyridinium (B92312) ring and an electron-donating amino group, governs its behavior in various chemical transformations. This section explores kinetic studies of its role in nucleophilic reactions and its interactions with halogen compounds.

Advanced Materials Science Applications

Nonlinear Optical (NLO) Materials Development

The quest for new materials with high nonlinear optical (NLO) efficiency is a significant area of research, and 4-Aminopyridinium has emerged as a promising candidate. Organic NLO materials, in particular, are sought after due to their high nonlinearities, fast response times, and the flexibility of their molecular design. jetir.org

The design of this compound-based NLO crystals often involves the principle of creating non-centrosymmetric structures, a prerequisite for second-order NLO effects. acs.org This is typically achieved by co-crystallization of 4-aminopyridine (B3432731) with various organic acids or other molecules, leading to the formation of this compound salts. The proton transfer from the acid to the pyridine (B92270) nitrogen of 4-aminopyridine results in the formation of the this compound cation, which then pairs with the corresponding anion. This process facilitates the creation of acentric crystal lattices.

The synthesis of these crystals is commonly carried out using the slow evaporation solution growth technique. researchgate.netresearchgate.net In this method, stoichiometric amounts of 4-aminopyridine and a selected co-former are dissolved in a suitable solvent, such as methanol (B129727) or water. jetir.orgresearchgate.net The solution is then allowed to evaporate slowly at a constant temperature, leading to the formation of single crystals over time. For instance, this compound maleate (B1232345) (4APM) and this compound 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (4AP4NP) have been successfully synthesized using this method. researchgate.netresearchgate.net The choice of the co-former is crucial as it influences the crystal structure and, consequently, the NLO properties. For example, the use of ortho-aminopyridines has been shown to lead to noncentric cocrystalline salts with 4-nitrophenol, forming H-bonded helical structures. acs.org

The structure of the resulting crystals is confirmed through techniques like single-crystal X-ray diffraction (SXRD) and powder X-ray diffraction (PXRD). researchgate.netresearchgate.net These analyses provide detailed information about the crystal system, space group, and unit cell parameters, which are essential for understanding the material's NLO properties.

Second Harmonic Generation (SHG) is a key NLO process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). covesion.com The efficiency of this process in this compound-based crystals is a critical measure of their performance. The Kurtz-Perry powder technique is a common method used to evaluate the SHG efficiency of these materials, often using potassium dihydrogen phosphate (B84403) (KDP) as a reference. researchgate.netnih.gov

Several this compound salts have demonstrated significant SHG efficiencies. For example, this compound maleate (4APM) exhibits an SHG efficiency that is 4.8 times greater than that of KDP. researchgate.net Similarly, 2-Aminopyridinium 4-methylbenzoate Dihydrate has an SHG efficiency 3.03 times that of KDP. nih.gov The high SHG efficiency of these materials is attributed to the charge transfer interactions between the electron-donating amino group and the electron-accepting pyridinium (B92312) ring, which enhances the molecular hyperpolarizability.

The following table summarizes the SHG efficiency of various this compound-based NLO crystals.

| Crystal Name | SHG Efficiency (relative to KDP) | Reference |

| This compound maleate (4APM) | 4.8 times | researchgate.net |

| 2-Aminopyridinium 4-methylbenzoate Dihydrate | 3.03 times | nih.gov |

| This compound p-aminobenzoate dihydrate (4APAB) | 1.3 times | researchgate.net |

| This compound 4-carboxybutanoate (4AP4CB) | 2.2 times | springerprofessional.de |

| This compound nitrate (B79036) (4-APN) | 0.95 times | researchgate.net |

Design and Synthesis of this compound NLO Crystals for Frequency Conversion

Optoelectronic Materials and Devices Based on this compound

The favorable optical and electrical properties of this compound compounds make them suitable for optoelectronic applications. dntb.gov.ua These materials often possess a wide optical transparency window and a high laser damage threshold (LDT), which are crucial for devices that handle high-power laser beams. springerprofessional.de For instance, a 4-aminopyridine-1-ium 4-aminobenzoate (B8803810) (4AP4AB) single crystal was reported to have a high LDT of 4.1 GW/cm². springerprofessional.de

In a recent study, a self-assembled monolayer of 4-aminopyridine was used as a nucleation-inducing layer for transparent silver electrodes. acs.org This application significantly improved the performance of organic light-emitting devices (OLEDs) by increasing transmittance and lowering electrical resistance. acs.org The use of 4-aminopyridine led to a more transparent and low-resistance Ag thin film, with transmittance increasing from less than 60% to about 77%, and electrical resistance dropping from 37 to 14 Ω/square. acs.org

Furthermore, the dielectric properties of this compound crystals are important for their application in optoelectronic devices. The dielectric constant of these materials typically decreases with an increase in frequency, which is a desirable characteristic for high-frequency applications. sciendo.com

Luminescent and Sensing Materials Incorporating this compound

This compound and its derivatives have been explored for their luminescent properties and potential applications in sensing. The fluorescence of these compounds can be influenced by their molecular environment, making them suitable for use as sensors.

Research has shown that the functionalization of pyridine radicals with fluorine can affect the spectral luminescent properties of 4-aminopyridine. iao.ru Additionally, new cationic octahedral rhenium cluster complexes with 4-aminopyridine have been synthesized, and their luminescence properties have been studied. tandfonline.comresearchgate.net These complexes, such as [{Re6S8}(4-NH2-py)6]Br2·6DMF, exhibit luminescence that can be characterized using various spectroscopic techniques. tandfonline.com

The photoluminescence (PL) spectrum of this compound 4-nitrophenolate 4-nitrophenol (4AP4NP) reveals a high-intensity green emission, suggesting its potential use in light-emitting displays. researchgate.net Similarly, this compound nitrate (4-APN) crystals show light emissions at different wavelengths (342 nm, 534 nm, and 645 nm), which could be beneficial for display technologies. researchgate.net

Supramolecular Host-Guest Systems for Material Design

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach for designing new materials with tailored properties. acs.orgescholarship.org 4-Aminopyridine has been utilized as a guest molecule in the construction of complex supramolecular assemblies.

Cucurbit[n]urils (CB[n]) are a class of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl portals, making them excellent hosts for a variety of guest molecules. researchgate.net The binding interactions between 4-aminopyridine and different sizes of cucurbit[n]urils (n = 5, 6, 7, and 8) have been studied. researchgate.net

These studies, using techniques like ¹H NMR spectroscopy and X-ray crystallography, have revealed that the size of the cucurbit[n]uril host dictates the nature of the resulting assembly. researchgate.net For example, with the smaller CB dntb.gov.ua, 4-aminopyridine forms an outer-surface complex (exo binding). researchgate.net In contrast, CB researchgate.net and CB researchgate.net form 1:1 host-guest inclusion complexes, where the 4-aminopyridine molecule is encapsulated within the cavity of the host. researchgate.net The larger CB rsc.org can accommodate two 4-aminopyridine molecules, forming a stable 1:2 ternary complex. researchgate.net

A novel supramolecular framework compound based on cucurbit rsc.orguril and 4-aminopyridine has been reported for the reversible capture of iodine. nih.gov This material demonstrated a high adsorption capacity for iodine vapor and could also effectively remove iodine from both organic and aqueous solutions. nih.gov The exceptional iodine capture ability is attributed to the formation of numerous hydrogen bonds between the iodine molecules and the supramolecular assembly. nih.gov

Functional Supramolecular Frameworks and Polymers

The molecular structure of 4-Aminopyridine, featuring both hydrogen bond donors (the amine group) and acceptors (the pyridine ring nitrogen), makes it an exceptional candidate for building intricate supramolecular assemblies. core.ac.uk These non-covalent structures are of significant interest in crystal engineering and materials design.

Researchers have utilized 4-Aminopyridine and its derivatives to construct frameworks through various non-covalent interactions. Hydrogen bonds are the primary interactions, leading to the formation of co-crystals and salts. For instance, the reaction of 4-Aminopyridine with oxalic acid results in the formation of this compound semi-oxalate hemihydrate, a multicomponent material where the this compound cations, oxalate (B1200264) anions, and water molecules are linked by O---H···O and N---H···O hydrogen bonds to form a three-dimensional network. core.ac.uk

Beyond simple hydrogen bonding, studies have shown that modifying the functional groups can tune the resulting supramolecular structure. In one study, the crystal structure of a 4-Aminopyridine derivative showed a 1-D hydrogen-bonded network formed via N―H∙∙∙N interactions. mdpi.com When the pyridine nitrogen was oxidized, the interaction pattern shifted to N―H∙∙∙O hydrogen bonding, stabilized by π–π interactions, resulting in a 2-D supramolecular structure. mdpi.com Halogen bonding, a non-covalent interaction where a halogen atom acts as an electron acceptor, has also been employed to create supramolecular polymers and porous networks, with poly(4-vinylpyridine) serving as a key component that self-assembles through N⋯I halogen bonds. rsc.orgacs.org Furthermore, 4-Aminopyridine has been used as a ligand to functionalize metallic clusters, such as rhenium clusters, to generate complex supramolecular frameworks. nih.gov

| Interaction Type | Interacting Molecules/Moieties | Resulting Structure | Reference |

| Hydrogen Bonding | This compound, Oxalate, Water | 3D Network | core.ac.uk |

| Hydrogen Bonding | 4-Aminopyridine derivative | 1D Hydrogen-Bonded Network | mdpi.com |

| π–π Interactions | 4-Aminopyridine N-oxide derivative | 2D Supramolecular Structure | mdpi.com |

| Halogen Bonding | Poly(4-vinylpyridine), Diiodoperfluoroalkanes | Supramolecular Coating | rsc.org |

| Coordination | 4-Aminopyridine, Rhenium Clusters | Supramolecular Frameworks | nih.gov |

Photochromic Coordination Compounds Derived from 4-Aminopyridine

Photochromic materials, which change color upon exposure to light, are at the forefront of "smart" materials research. 4-Aminopyridine has been successfully incorporated as a ligand in novel coordination compounds to induce and study such properties.

A significant development is the creation of the photochromic coordination compound [Zn(4-aminopyridine)₂Cl₂] (ZnaPyCl). researchgate.netacs.orgnih.gov This compound exhibits a unique oxygen-assisted photoinduced color change, representing the first photochromic material with a selective ability to detect triplet oxygen (³O₂). researchgate.netacs.org Upon photo-irradiation, the compound undergoes an intraligand charge separation, forming a stable diradical-like triplet species. This process is accompanied by the conversion of triplet oxygen to singlet oxygen, causing the visible color change. researchgate.net